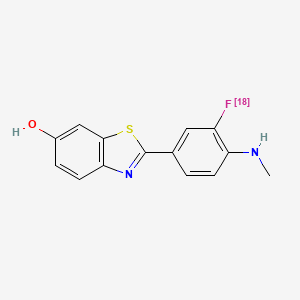

![molecular formula C6H5NS B1252704 4H-thieno[3,2-b]pyrrole CAS No. 250-94-2](/img/structure/B1252704.png)

4H-thieno[3,2-b]pyrrole

Descripción general

Descripción

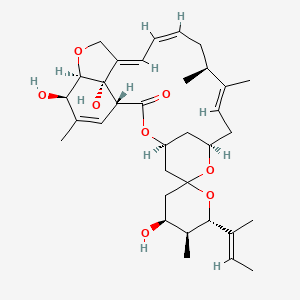

4H-thieno[3,2-b]pyrrole is a chemical compound with the molecular formula C6H5NS . It has an average mass of 123.176 Da and a monoisotopic mass of 123.014267 Da . It has attracted significant attention in recent years due to the discovery of new types of activity for specific representatives in this series of compounds .

Synthesis Analysis

A series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives was synthesized . 4-Methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides were used in reactions with EtNH2 and indole sodium salt, providing the respective amides .

Molecular Structure Analysis

The molecular structure of 4H-thieno[3,2-b]pyrrole consists of a thieno[3,2-b]pyrrole core . The presence of the strongly electron-donating pyrrole is noted .

Chemical Reactions Analysis

The photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

Physical And Chemical Properties Analysis

4H-thieno[3,2-b]pyrrole has a molecular weight of 123.17600 . Its physical form is described as an off-white solid .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A series of heterocyclic compounds containing 4H-thieno[3,2-b]pyrrole were synthesized using parallel solution-phase synthesis. These novel combinatorial libraries demonstrate the versatility of 4H-thieno[3,2-b]pyrrole in creating diverse heterocyclic moieties, which could be significant in various applications including material science and pharmacology (Ilyin et al., 2007).

Polymer Solar Cells

4H-thieno[3,2-b]pyrrole-based small-molecule acceptors (SMAs) were developed and used in high-performance polymer solar cells (PSCs). These SMAs showed enhanced power conversion efficiency and lower energy loss, highlighting the potential of 4H-thieno[3,2-b]pyrrole in solar cell technology (Luo et al., 2022).

Organic Semiconductors

Organic semiconductors containing thieno[3,2-b]pyrrole were synthesized and demonstrated good yields and thermal stability. Their optical and electrochemical properties make them suitable for various semiconductor applications (Stefan et al., 2018).

Dye-Sensitized Solar Cells

4H-thieno[3,2-b]pyrrole was used to construct metal-free sensitizers for dye-sensitized solar cells, resulting in high photocurrent and power conversion efficiency. This underscores its effectiveness in solar energy conversion (Wang et al., 2017).

Polymerization and Conductivity

Electrochemical polymerization of 4H-thieno[3,2-b]pyrrole derivatives led to polymers with significant conductivity, useful in electronic applications. This highlights the material's potential in creating conductive polymers (Berlin et al., 1992).

Near-Infrared Conjugated Polymers

A thieno-isoindigo derivative of 4H-thieno[3,2-b]pyrrole was used to create a conjugated polymer with broad near-infrared absorption, demonstrating potential in photothermal conversion and organic field-effect transistors (Zhang et al., 2017).

Mecanismo De Acción

While the exact mechanism of action of 4H-thieno[3,2-b]pyrrole is not fully understood, it is known that some of its derivatives have shown strong activity against the hepatitis C virus . These compounds include a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of the hepatitis C virus .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4H-thieno[3,2-b]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAIOCIOSRZZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508321 | |

| Record name | 4H-Thieno[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250-94-2 | |

| Record name | 4H-Thieno[3,2-b]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)

![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)

![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)

![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)

![1-[5-(4-chlorophenyl)-4-(4-pyridinyl)-1H-pyrazol-3-yl]-4-methylpiperazine](/img/structure/B1252638.png)

![(Z)-4-[(1R,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1252639.png)